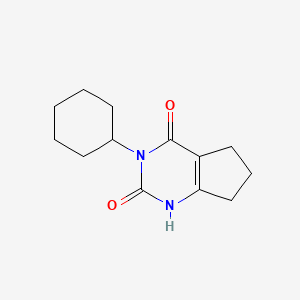![molecular formula C42H70O13 B1674781 16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one CAS No. 91021-66-8](/img/structure/B1674781.png)
16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Overview
Description
16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one is a novel insecticidal macrolide produced by the bacterium Streptomyces halstedii. It was first identified due to its potent insecticidal activity against the common army worm, Leucania separata. The compound is characterized by its complex macrolide structure, which includes multiple hydroxyl and methoxyl groups .
Mechanism of Action
Target of Action
Leucanicidin, a macrolide bacterial metabolite originally isolated from Streptomyces halstedii, primarily targets immune cells, specifically leukocytes . These include phagocytes, natural killer cells, dendritic cells, and T lymphocytes . These cells play a crucial role in both innate and adaptive immune responses .
Mode of Action
Leucanicidin belongs to the family of leukocidins, which are bi-component pore-forming toxins . The toxins first recognize specific protein-containing receptors or an integrin on the host cell’s surface . The toxins then recruit a second subunit, and the two subunits dimerize on the surface of the host’s cell . After dimerization, oligomerization occurs, and the oligomers undergo a significant structural change to form a beta-barrel that pierces through the host cell’s lipid bilayer .
Biochemical Pathways
The biosynthetic pathway of leucanicidin involves a polyketide synthase (PKS) encoded by ORFs BafAI to BafAV . Each circle in the PKS multifunctional protein represents an enzymatic domain . The module encompasses an acyltransferase domain for specific building blocks, including isobutyrate, malonate, methylmalonate, and methoxymalonate .
Pharmacokinetics
It’s known that the compound is extracted from the mycelia ofStreptomyces halstedii using acetone . After removal of the solvent in vacuo, the active substance is transferred to chloroform . Leucanicidin is then isolated with Silicar CC-7 column chromatography and crystallized as needles from chloroform .
Result of Action
Leucanicidin exhibits insecticidal activity. It is toxic to L. separata fourth instar larvae when used at a concentration of 20 ppm and to H. contortus, T. colubriformis, and O. circumcincta larvae (LD50s=0.23-0.42 μg/mL) .
Biochemical Analysis
Biochemical Properties
Leucanicidin plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the detoxification processes in insects. The interaction between Leucanicidin and these enzymes leads to the inhibition of detoxification pathways, thereby increasing the susceptibility of insects to the compound. Additionally, Leucanicidin binds to specific proteins in the insect gut, disrupting normal digestive processes and leading to insect mortality .
Cellular Effects
Leucanicidin exerts significant effects on various types of cells and cellular processes. In insect cells, it disrupts normal cell function by interfering with cell signaling pathways and gene expression. This disruption leads to altered cellular metabolism, resulting in reduced energy production and impaired cellular functions. The compound also affects the integrity of cell membranes, causing cell lysis and death. In mammalian cells, Leucanicidin has been shown to induce apoptosis through the activation of caspase enzymes, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of Leucanicidin involves its binding interactions with biomolecules. Leucanicidin binds to the active site of cytochrome P450 enzymes, inhibiting their activity and preventing the detoxification of harmful substances. This binding interaction is facilitated by the macrolide ring structure of Leucanicidin, which fits into the enzyme’s active site. Additionally, Leucanicidin interacts with specific proteins in the insect gut, leading to the disruption of normal digestive processes. These interactions result in the inhibition of enzyme activity, disruption of cellular processes, and ultimately, insect mortality .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Leucanicidin have been observed to change over time. The compound is relatively stable, with minimal degradation observed over extended periods. Long-term exposure to Leucanicidin can lead to the development of resistance in insect populations, necessitating the use of higher doses or combination therapies. In in vitro studies, Leucanicidin has been shown to maintain its insecticidal activity for several weeks, while in in vivo studies, its effects on insect populations have been observed to persist for several days .
Dosage Effects in Animal Models
The effects of Leucanicidin vary with different dosages in animal models. At low doses, Leucanicidin exhibits potent insecticidal activity with minimal adverse effects. At higher doses, the compound can cause toxic effects, including damage to non-target organisms and disruption of ecological balance. In mammalian models, high doses of Leucanicidin have been associated with hepatotoxicity and nephrotoxicity, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
Leucanicidin is involved in several metabolic pathways, including those related to detoxification and energy production. The compound interacts with cytochrome P450 enzymes, inhibiting their activity and preventing the detoxification of harmful substances. This inhibition leads to the accumulation of toxic metabolites, which contribute to the insecticidal effects of Leucanicidin. Additionally, Leucanicidin affects metabolic flux by altering the activity of key enzymes involved in energy production, leading to reduced ATP levels and impaired cellular functions .
Transport and Distribution
Leucanicidin is transported and distributed within cells and tissues through specific transporters and binding proteins. In insect cells, the compound is taken up by membrane transporters and distributed throughout the cytoplasm. Leucanicidin also binds to specific proteins in the insect gut, facilitating its accumulation in target tissues. This targeted distribution enhances the insecticidal activity of Leucanicidin by ensuring its concentration in critical areas of the insect body .
Subcellular Localization
The subcellular localization of Leucanicidin is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Leucanicidin also accumulates in the endoplasmic reticulum, where it inhibits the activity of cytochrome P450 enzymes. Additionally, the compound is transported to the nucleus, where it affects gene expression and disrupts normal cellular processes. The localization of Leucanicidin in these subcellular compartments is facilitated by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one is primarily isolated from the mycelial extract of Streptomyces halstedii. The extraction process involves the use of acetone to extract the active substance from the mycelia, followed by the removal of the solvent in vacuo. The active substance is then transferred to chloroform and isolated using Silicar CC-7 column chromatography with a benzene-ethyl acetate solvent system. The compound is finally crystallized as needles from chloroform hexane .
Industrial Production Methods: Industrial production of leucanicidin involves large-scale fermentation of Streptomyces halstedii under controlled conditions to maximize yield. The fermentation broth is processed to extract and purify leucanicidin using similar methods as described above, but on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The presence of multiple hydroxyl groups makes leucanicidin susceptible to oxidation reactions.
Reduction: The compound can undergo reduction reactions, particularly at its carbonyl groups.
Substitution: this compound can participate in substitution reactions, especially at its methoxyl and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of leucanicidin, and substituted analogs with modified functional groups .
Scientific Research Applications
16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying macrolide structures and their reactivity.
Biology: this compound is used to investigate the mechanisms of insecticidal activity and resistance in insects.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to other macrolide antibiotics.
Industry: this compound is being studied for its potential use in agricultural pest control due to its potent insecticidal properties
Comparison with Similar Compounds
16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one is unique among macrolides due to its specific structural features and potent insecticidal activity. Similar compounds include:
Endophenasides: These are also produced by species and share the methyl-rhamnosylation modification with leucanicidin.
Bafilomycins: These macrolides have similar structural features but differ in their biological activity and targets
This compound stands out due to its specific activity against Leucania separata and its unique structural modifications, making it a valuable compound for both scientific research and practical applications.
Properties
CAS No. |
91021-66-8 |
|---|---|
Molecular Formula |
C42H70O13 |
Molecular Weight |
783.0 g/mol |
IUPAC Name |
(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3/b16-14-,22-15+,23-18+,31-19+ |
InChI Key |
KFLYTTUTONVURR-GHKSDBGUSA-N |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C |
Isomeric SMILES |
CC1C/C(=C/C=C\C(C(OC(=O)/C(=C\C(=C\C(C1O)C)\C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)/C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leucanicidin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Leucanicidin and what is its known biological activity?
A1: Leucanicidin (1) is a macrolide antibiotic originally isolated from Streptomyces halstedii. [] It exhibits potent insecticidal activity, particularly against the common armyworm (Leucania separata). [] Further research revealed that Leucanicidin is structurally related to the bafilomycin family of antibiotics. []
Q2: How is Leucanicidin structurally related to bafilomycin A1?
A2: Leucanicidin shares a similar 16-membered macrolide nucleus with bafilomycin A1. [] The key difference lies in the presence of a methyl-rhamnose sugar moiety attached to the lactone terminus (C15) of Leucanicidin. [, ] This glycosylation is carried out by the same enzymes, a sugar-O-methyltransferase (LeuA) and a glycosyltransferase (LeuB), responsible for the methyl-rhamnosylation of phenazines to produce endophenasides in Kitasatospora sp. MBT66. [] Interestingly, these enzymes exhibit promiscuity by accommodating both macrolide and phenazine skeletons as substrates. []
Q3: What novel phenazine glycosides were characterized alongside Leucanicidin in Kitasatospora sp. MBT66?
A3: Through detailed metabolic analysis utilizing MS/MS-based molecular networking, nine novel phenazine glycosides were characterized alongside Leucanicidin in Kitasatospora sp. MBT66. These include compounds 6-8, 16, and 22-26. [] Notably, compounds 23 and 24 represent a previously unreported tautomeric glyceride phenazine, further diversifying the endophenaside family. []
Q4: What is the significance of the shared biosynthetic pathway for Leucanicidin and endophenasides?
A4: The discovery that Leucanicidin and endophenasides share the same methyl-rhamnosylation pathway mediated by LeuA and LeuB presents an intriguing opportunity for combinatorial biosynthesis. [] By manipulating these enzymes and their substrates, it may be possible to generate novel derivatives with altered biological activities and pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


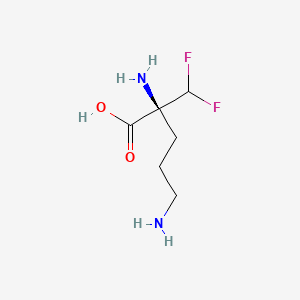
}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/new.no-structure.jpg)
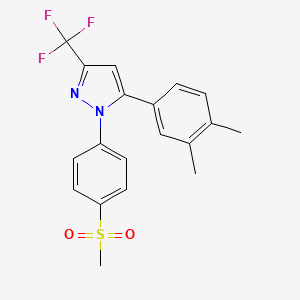
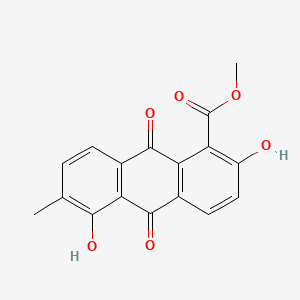



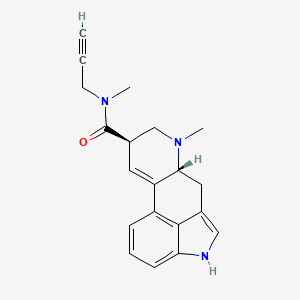
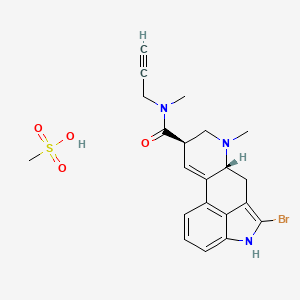
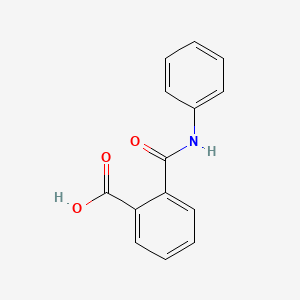
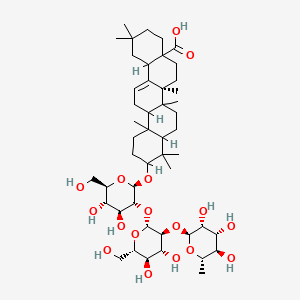
![(1S,2S,4R,8S)-1-Methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol](/img/structure/B1674718.png)

